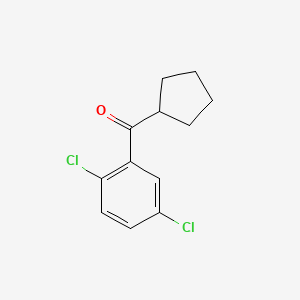

Cyclopentyl 2,5-dichlorophenyl ketone

Description

Contextualization within Halogenated Aryl Alkyl Ketone Chemistry

Halogenated aryl alkyl ketones are a class of organic compounds that serve as versatile building blocks in organic synthesis. fiveable.me The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule, affecting its reactivity. nih.gov These compounds are key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

The chlorine atoms on the phenyl ring of cyclopentyl 2,5-dichlorophenyl ketone are electron-withdrawing, which can impact the reactivity of both the aromatic ring and the carbonyl group. For instance, the aromatic ring is generally deactivated towards electrophilic substitution, but the chlorine atoms can direct incoming electrophiles to specific positions. The halogen atoms can also serve as handles for further functionalization through various cross-coupling reactions.

Significance of Ketone Functional Group in Complex Molecule Synthesis

The ketone functional group is of paramount importance in organic chemistry due to its versatile reactivity. nih.gov Ketones are characterized by a carbonyl group (C=O) bonded to two carbon atoms. chemistrytalk.org This group is highly polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, making it susceptible to a wide range of chemical transformations. britannica.com

Key reactions involving the ketone functional group that are relevant to the synthesis of complex molecules include:

Nucleophilic Addition: The carbonyl carbon is readily attacked by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other important functional groups. chemistrytalk.org

Reduction: Ketones can be reduced to secondary alcohols using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Oxidation: While more resistant to oxidation than aldehydes, ketones can be cleaved under harsh conditions to produce carboxylic acids. smolecule.com

Alpha-Halogenation: The carbon atom adjacent to the carbonyl group (the α-carbon) can be halogenated, which is a key step in the synthesis of many heterocyclic compounds. nih.gov

Condensation Reactions: Ketones can participate in aldol (B89426) and other condensation reactions to form larger, more complex carbon skeletons. britannica.com

The presence of the ketone group in this compound makes it a valuable precursor for introducing a variety of functionalities into a target molecule.

Overview of Current Research Trajectories for Related Chemical Scaffolds

Research on chemical scaffolds related to this compound is primarily focused on their applications in medicinal chemistry and materials science. For instance, the related compound 2-chlorophenyl cyclopentyl ketone is a known precursor in the synthesis of certain psychoactive compounds.

Current research trajectories for similar dichlorophenyl ketone and cyclopentyl ketone scaffolds include:

Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient and scalable routes for the synthesis of these ketones, often employing Grignard reactions or Friedel-Crafts acylations. A Hungarian patent describes a process for preparing o-chlorophenyl-cyclopentyl-ketone via a Grignard reaction with a reported yield of 89.3%. google.com

Enzyme Inhibition Studies: The unique electronic and steric properties of these compounds make them interesting candidates for enzyme inhibitors. Research suggests that this compound may exhibit enzyme inhibition properties and interact with various biological targets. smolecule.com

Synthesis of Bioactive Molecules: These scaffolds are being utilized as starting materials for the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory agents and central nervous system drugs.

Polymer Chemistry: Cyclopentyl moieties are being incorporated into polymer backbones to enhance properties such as solubility and thermal stability. researchgate.net

While specific research on this compound is not extensively published, the broader research on related structures highlights its potential as a valuable tool in modern organic synthesis.

Properties

IUPAC Name |

cyclopentyl-(2,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOKAZMIUAFKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642579 | |

| Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-84-9 | |

| Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentyl 2,5 Dichlorophenyl Ketone and Analogous Structures

Catalytic Cross-Coupling Approaches for Aryl Ketone Construction

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. These methods provide powerful alternatives to classical synthetic approaches for aryl ketones.

Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl Halides with Alkyl Reagents

Palladium-catalyzed carbonylative coupling introduces a carbonyl group directly between an aryl halide and an organometallic reagent, offering a direct route to ketones. In this approach, an aryl halide, such as 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene, reacts with an alkyl organometallic species and carbon monoxide in the presence of a palladium catalyst.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide to form a palladium-acyl intermediate. Subsequent transmetalation with an alkyl organometallic reagent and reductive elimination yields the desired aryl ketone and regenerates the Pd(0) catalyst. The choice of the alkyl reagent, catalyst, and ligands is critical for achieving high yields and selectivity. For the synthesis of a compound like Cyclopentyl 2,5-dichlorophenyl ketone, a cyclopentyl organometallic reagent, such as cyclopentylzinc chloride or cyclopentylmagnesium bromide, would be required.

Table 1: Illustrative Conditions for Palladium-Catalyzed Carbonylative Cross-Coupling (Based on analogous reactions for alkyl aryl ketone synthesis)

| Aryl Halide | Alkyl Reagent | Catalyst | Ligand | CO Source | Solvent | Temp. (°C) | Yield (%) |

| Aryl Iodide | Alkylzinc Bromide | Pd₂(dba)₃ | PPh₃ | CO gas (In-Ex tube) | THF | 55 | Moderate to Excellent |

| Aryl Iodide | Alkyl Boronic Acid | PdCl₂(dppf) | dppf | Mo(CO)₆ | Toluene (B28343) | 80 | Good |

Note: This table presents generalized conditions from literature on similar reactions. Specific optimization would be required for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Variants for Aryl Ketones

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically involving an organoboron reagent and an organic halide. libretexts.org For ketone synthesis, acyl chlorides can be used as electrophiles to couple with organoboranes. mdpi.com This method benefits from the stability, low toxicity, and commercial availability of many boronic acids. uwindsor.ca

To synthesize this compound via this route, one could envision the coupling of 2,5-dichlorobenzoyl chloride with a cyclopentylboronic acid or its ester. The reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The catalytic cycle involves oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to afford the ketone. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling for Aryl Ketone Synthesis (Based on analogous reactions)

| Acyl Chloride | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Not specified |

| Various Aryl Chlorides | Various Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |

Note: This table illustrates typical conditions for Suzuki-Miyaura acylation. The synthesis of the target compound would require cyclopentylboronic acid.

Negishi Coupling Strategies and Related Organometallic Additions

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov This reaction is a powerful tool for constructing C-C bonds and can be adapted for ketone synthesis by coupling an organozinc reagent with an acyl chloride. The reaction is typically catalyzed by palladium or nickel complexes. nih.gov

For the specific target, this compound, the synthesis would involve the reaction of 2,5-dichlorobenzoyl chloride with a cyclopentylzinc halide. The organozinc reagent can be prepared from cyclopentyl bromide or iodide. A key advantage of the Negishi coupling is the ability to perform the reaction as a one-pot procedure where the organozinc reagent is generated in situ. nih.gov

Table 3: General Conditions for Negishi Coupling for Ketone Synthesis (Based on analogous reactions)

| Acyl Halide | Organozinc Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Aryl Chlorides/Bromides | In situ generated Aryl/Alkyl Zinc Reagents | PEPPSI | THF | Room Temp to 65 | High |

| Amino-substituted halodiazines | Benzylzinc reagents | Nickel-based | Not specified | Not specified | Not specified |

Note: This table provides examples of Negishi coupling conditions. The synthesis of the target compound would require the specific coupling partners.

Nickel-Catalyzed Reductive Coupling and Decarboxylative Approaches

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive couplings can directly unite two electrophiles, such as an aryl halide and an acyl chloride, in the presence of a reducing agent. nih.gov This avoids the pre-formation of organometallic reagents. The synthesis of an alkyl aryl ketone could involve the reductive coupling of an aryl halide (e.g., 1,4-dichlorobenzene) with an acyl derivative corresponding to the cyclopentyl ketone moiety. rsc.org

Another modern approach is decarboxylative coupling, where a carboxylic acid derivative is used as a coupling partner, releasing carbon dioxide. For ketone synthesis, this could involve the coupling of an aryl halide with an α-oxo acid or a redox-active ester derived from a carboxylic acid. These methods are valued for their use of readily available starting materials.

Table 4: Illustrative Nickel-Catalyzed Reductive Coupling Conditions (Based on analogous reactions)

| Aryl Halide | Acyl Source | Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) |

| Aryl Bromides | Acid Chlorides | Ni(cod)₂ / Ligand | Mn | Dioxane | Room Temp | Good to Excellent |

| Alkyl Halides | Acid Chlorides | Ni-based | Not specified | Not specified | Not specified | Moderate to Excellent |

Note: This table showcases representative conditions for nickel-catalyzed reductive coupling for ketone synthesis.

Acylation Reactions of Arenes and Their Derivatives

Modern Friedel-Crafts Acylation Alternatives and Enhancements

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.uk For the synthesis of this compound, this would involve the acylation of 1,4-dichlorobenzene (B42874) with cyclopentanecarbonyl chloride. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). chemguide.co.uk

However, traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can generate significant waste. researchgate.net Modern enhancements focus on using catalytic amounts of more environmentally benign and reusable catalysts. These include metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄), zeolites, and ionic liquids. chemistryjournals.netbeilstein-journals.org For instance, the synthesis of the analogous 2-chlorophenyl cyclopentyl ketone has been reported via a Friedel-Crafts acylation followed by a hydrogenation step. This suggests a viable, albeit potentially multi-step, pathway to the target compound. The acylation of 1,4-dichlorobenzene would likely require forcing conditions due to the deactivating nature of the chloro substituents.

Table 5: Catalyst Systems for Friedel-Crafts Acylation (Based on analogous reactions)

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Benzene | Ethanoyl chloride | AlCl₃ | Benzene (excess) | Reflux (60) | Not specified |

| Anisole | Acetic anhydride | ZnO (solvent-free) | None | Room Temp | High |

| Substituted Benzenes | Acid Anhydrides | Hf(OTf)₄ in LiClO₄/MeNO₂ | MeNO₂ | Not specified | High |

| Benzene Derivatives | Acetic anhydride | FeCl₃·6H₂O in TAAILs | Ionic Liquid | 40-60 | 65-94 |

Note: This table highlights various catalytic systems for Friedel-Crafts acylation. The reaction with 1,4-dichlorobenzene would need specific optimization.

Acylations involving Carboxylic Acid Derivatives and Boronic Acids

The palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation, has been effectively adapted for the synthesis of ketones. mdpi.com This methodology allows for the coupling of an organoborane component with an organic halide or triflate. In the context of ketone synthesis, this transformation can be achieved by reacting an arylboronic acid with a carboxylic acid derivative, such as an acyl chloride. mdpi.com This approach is particularly valuable for creating specific aryl-alkyl ketones, like this compound.

The general mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of a palladium(0) species to the acyl chloride. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired ketone and regenerate the palladium(0) catalyst. The use of a base is crucial for the activation of the boronic acid. mdpi.com

For the synthesis of this compound, this would involve the reaction of 2,5-dichlorophenylboronic acid with cyclopentanecarbonyl chloride. While specific studies on this exact reaction are not prevalent, the general applicability of the Suzuki-Miyaura acylation is well-documented for a wide range of substrates. mdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and an appropriate solvent, often an anhydrous one like toluene or THF.

The versatility of this method allows for the synthesis of a diverse array of aryl ketones with high functional group tolerance. The table below illustrates the scope of a typical Suzuki-Miyaura acylation reaction for the synthesis of analogous aryl ketones.

| Arylboronic Acid | Acyl Chloride | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Benzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 | mdpi.com |

| 4-Methoxyphenylboronic acid | Acetyl chloride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 | mdpi.com |

| 3-Chlorophenylboronic acid | Cyclohexanecarbonyl chloride | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 | mdpi.com |

| 2-Naphthylboronic acid | Propionyl chloride | Pd₂(dba)₃/XPhos | K₂CO₃ | THF | 88 | mdpi.com |

Direct Functionalization and Halogenation Protocols

Alpha-Halogenation of Aryl Ketones

The introduction of a halogen atom at the alpha-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile intermediates for further elaboration. nih.gov This reaction can be performed under either acidic or basic conditions. wikipedia.org For aryl ketones like this compound, this functionalization would occur on the cyclopentyl ring at the carbon adjacent to the carbonyl group.

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. libretexts.orgyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. youtube.com Subsequent deprotonation at the alpha-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of an enol. libretexts.org

The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂ or Cl₂). This step results in the formation of a new carbon-halogen bond and a protonated carbonyl group. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the alpha-halogenated ketone. youtube.com A key feature of the acid-catalyzed mechanism is that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org This mechanism typically leads to monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the enol intermediate, making further halogenation less favorable. wikipedia.org

For unsymmetrical ketones, the regioselectivity of alpha-halogenation under acidic conditions is governed by the stability of the enol intermediate. The reaction proceeds via the more stable enol, which is generally the one with the more substituted double bond (Zaitsev's rule). Therefore, halogenation occurs preferentially at the more substituted alpha-carbon.

In the case of this compound, the alpha-carbons are on the cyclopentyl ring. Both alpha-carbons are secondary, but if the cyclopentyl ring were substituted, the halogen would be introduced at the more substituted position under thermodynamic control in acidic media. The 2,5-dichloro substitution pattern on the phenyl ring primarily exerts an electronic influence on the carbonyl group's reactivity but does not directly participate in the regioselectivity of alpha-halogenation on the cyclopentyl ring.

The following table presents data on the alpha-bromination of a structurally similar compound, 2',4'-dichloroacetophenone, highlighting the reaction conditions and outcomes.

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2',4'-dichloroacetophenone | Bromine | Methanol | 45-50 | 95 (crude) |

An alternative and efficient one-pot method for the synthesis of α-halo-α,β-unsaturated ketones is the tandem oxidation/halogenation of aryl allylic alcohols. acs.orgorganic-chemistry.org This process avoids the isolation of potentially unstable intermediates. The reaction is typically carried out under Moffatt-Swern oxidation conditions, using an excess of the activating agent (e.g., oxalyl chloride or bromide) and dimethyl sulfoxide (B87167) (DMSO). acs.orgorganic-chemistry.org

The proposed mechanism involves the initial oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone. organic-chemistry.org Subsequently, the excess activating agent and DMSO facilitate the in situ generation of a halogenating species, which then reacts with the enone to produce the α-halo-α,β-unsaturated ketone. organic-chemistry.org The electronic nature of the substituents on the aromatic ring can influence the outcome of the reaction. Electron-poor aromatic rings tend to favor the formation of the halogenated ketone. acs.orgorganic-chemistry.org This method provides a direct route to highly functionalized ketones from stable allylic alcohol precursors. acs.org

C-H Functionalization Strategies for Ketones

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govresearchgate.net For ketones, C-H functionalization can be directed to various positions, including the alpha, beta, and even more remote carbons, often through the use of a directing group.

In the context of aryl ketones like this compound, C-H functionalization can occur on either the aryl or the alkyl portion of the molecule. For instance, palladium-catalyzed C-H arylation of cyclobutyl ketones has been achieved, demonstrating the feasibility of functionalizing the cycloalkyl moiety. nih.govresearchgate.net These reactions often employ a transient directing group, formed in situ from the ketone and an amine, to guide the metal catalyst to a specific C-H bond. nih.gov

The development of ligands is crucial for achieving high reactivity and selectivity in these transformations. For example, palladium-catalyzed γ-C(sp³)–H (hetero)arylation of aliphatic ketones has been accomplished using α-amino acids as transient directing groups in conjunction with 2-pyridone ligands. nih.gov While specific C-H functionalization protocols for this compound are not extensively reported, the general strategies developed for other aryl ketones and cycloalkyl ketones provide a framework for potential applications. These methods offer a modern and efficient approach to the synthesis of complex analogs of the target molecule. nih.govresearchgate.net

The table below summarizes representative examples of palladium-catalyzed C-H arylation of cyclic ketones, illustrating the scope and potential of this methodology.

| Ketone Substrate | Arylating Agent | Catalyst/Ligand | Directing Group | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclobutanone | 4-Iodotoluene | Pd(OAc)₂/Pyridone Ligand | Amino Acid | 75 | nih.gov |

| Cyclopentanone | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/MONOPhos | Amino Acid | 68 | nih.gov |

| 4-Methyl-2-pentanone (γ-arylation) | 4-Iodopyridine | Pd(OAc)₂/2-Pyridone | Glycine | 65 | nih.gov |

| Cyclohexanone | 1-Iodo-3-nitrobenzene | Pd(OAc)₂/Acetylamino-isobutyric acid | Amino Acid | 81 | nih.gov |

Ring-Forming Reactions and Cycloadditions Involving Ketones

Cycloaddition and cyclization reactions are fundamental strategies for constructing cyclic molecular architectures. Ketones can act as key components in these transformations, either as part of the reacting system or as a functional handle in the final product.

Cyclopropyl (B3062369) ketones are versatile three-carbon building blocks for the synthesis of five-membered rings, such as cyclopentanes, through formal [3+2] cycloaddition reactions. nih.gov These reactions often proceed through radical mechanisms, where the strained cyclopropane (B1198618) ring undergoes homolytic cleavage. organic-chemistry.orgacs.org

One approach utilizes a chiral titanium(salen) complex to catalyze the stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes. organic-chemistry.orgnih.gov The reaction is initiated by the coordination of the ketone's carbonyl group to the Ti(III) catalyst, which triggers a radical redox-relay process. organic-chemistry.orgacs.orgnih.gov This leads to the cleavage of a C-C bond in the cyclopropane, forming a carbon-centered radical that is tethered to a Ti(IV) enolate. organic-chemistry.org This intermediate then adds to an alkene, followed by ring closure to construct the cyclopentane (B165970) ring with excellent diastereo- and enantioselectivity. acs.orgnih.gov

Another method employs samarium(II) iodide (SmI₂) as a catalyst, which is particularly effective for engaging less reactive alkyl cyclopropyl ketones in formal [3+2] cycloadditions. nih.govacs.org Historically, these reactions were limited to aryl cyclopropyl ketones. nih.govacs.org The use of SmI₂ in combination with substoichiometric amounts of metallic samarium (Sm⁰) creates a robust catalytic system where the Sm⁰ prevents catalyst deactivation by regenerating the active Sm(II) species. nih.govacs.org This protocol expands the scope to include alkene, alkyne, and enyne partners, providing access to complex, sp³-rich products. nih.govacs.org

| Cyclopropyl Ketone | Alkene Partner | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 2,2-Dimethylcyclopropyl phenyl ketone | Styrene | Chiral Ti(salen) complex | >20:1 | 97 |

| 2,2-Dimethylcyclopropyl phenyl ketone | Methyl Acrylate | Chiral Ti(salen) complex | >20:1 | 90 |

| 2,2-Dimethylcyclopropyl phenyl ketone | Phenyl Vinyl Sulfone | Chiral Ti(salen) complex | >20:1 | 91 |

| Cyclopropyl(phenyl)methanone | (E)-but-2-enenitrile | SmI₂ / Sm⁰ | >20:1 | N/A |

| Bicyclo[3.1.0]hexan-6-yl(phenyl)methanone | N-phenylmaleimide | SmI₂ / Sm⁰ | >20:1 | N/A |

Table 3: Examples of Catalytic Formal [3+2] Cycloadditions of Cyclopropyl Ketones. Data sourced from the Journal of the American Chemical Society. acs.orgnih.govnih.gov

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct routes to a vast array of ring systems. quimicaorganica.org When the starting material contains a ketone or a precursor, the resulting heterocycle can incorporate this functionality.

A classic example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (a diketone) is treated with a dehydrating agent (often an acid) or a primary amine to form furans and pyrroles, respectively. youtube.comnih.gov The mechanism for furan (B31954) synthesis involves the enolization of one ketone, followed by nucleophilic attack of the enol oxygen onto the second carbonyl carbon, forming a five-membered ring intermediate which then dehydrates to the aromatic furan. youtube.com Similarly, in pyrrole (B145914) synthesis, the amine first forms an enamine with one ketone, which then cyclizes onto the other ketone. youtube.com

More advanced organocatalytic methods have also been developed. For instance, N-heterocyclic carbenes (NHCs) can catalyze the enantioselective intramolecular cyclization of keto-oxime ethers. acs.org In this process, an aldehyde moiety within the substrate reacts with the NHC to form a Breslow intermediate, which is a nucleophilic species. This intermediate then attacks the electrophilic carbon of the oxime ether C=N bond in an intramolecular fashion, leading to the formation of five- or six-membered N-O containing heterocycles with high enantioselectivity. acs.org This metal-free approach overcomes the typically low electrophilicity of keto-oxime ethers. acs.org

| Starting Material | Reagent/Catalyst | Heterocyclic Product Type |

| 1,4-Diketone | Trifluoroacetic Acid | Furan |

| 1,4-Diketone | Ammonium Acetate | Pyrrole |

| 1,5-Diketone + Amine | Acid | Dihydropyridine |

| α-Oxime ester derived from indole-2-carbaldehyde | NHC Precatalyst / K₃PO₄ | Tricyclic Pyrrolo[1,2-a]indole |

| Naphthaldehyde-derived α-oxime ester | NHC Precatalyst / K₃PO₄ | Tricyclic Naphthoannulated Pyranone |

Table 4: Examples of Cyclization Reactions Forming Ketone-Containing or Derived Heterocycles. youtube.comnih.govacs.org

Mechanistic Elucidation of Chemical Transformations Involving Ketones

Detailed Reaction Mechanism Studies via Kinetic and Spectroscopic Analyses

The study of reaction mechanisms for ketones like Cyclopentyl 2,5-dichlorophenyl ketone involves detailed kinetic and spectroscopic analysis to understand the formation of intermediates and transition states.

Enolization, the process by which a ketone converts to its enol or enolate form, is a fundamental step in many of its reactions. For an unsymmetrical ketone such as this compound, deprotonation at the α-carbon (the carbon adjacent to the carbonyl group) can lead to different enolate isomers. The protons on the α-carbon of the cyclopentyl ring are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.com

The regioselectivity of enolate formation is governed by whether the reaction is under kinetic or thermodynamic control. jove.com

Kinetic Enolate: This enolate is formed faster by removing the most accessible, least sterically hindered α-proton. For this compound, this would involve the α-protons on the cyclopentyl ring. Kinetic control is typically achieved by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent (like THF) at low temperatures (e.g., -78°C). jove.comvanderbilt.edu These conditions are irreversible. vanderbilt.edu

Thermodynamic Enolate: This is the more stable enolate, usually having a more substituted double bond. Its formation is favored under reversible conditions, which allow for equilibration to the most stable product. jove.com This is achieved using a smaller, non-hindered base (like sodium ethoxide) in a protic solvent at higher temperatures. jove.commsu.edu

The geometry of the resulting enolate can exist as E or Z stereoisomers. The stereoselectivity of this process is influenced by factors including the nature of the base, the solvent, and the specific substrate. cornell.edu Studies on highly substituted aryl ketones have shown that the choice of base and solvent can profoundly impact the E/Z selectivity of the enolate formed. cornell.edu

| Condition | Kinetic Control (Less Substituted Enolate) | Thermodynamic Control (More Substituted Enolate) |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, non-hindered (e.g., NaOEt, t-BuOK) |

| Solvent | Aprotic (e.g., THF) | Protic (e.g., EtOH) |

| Temperature | Low (e.g., -78°C) | Higher (e.g., Room Temperature or above) |

| Reaction Time | Short | Long (allows for equilibration) |

| Reversibility | Irreversible | Reversible |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. libretexts.orgwikipedia.org In ketone reactions, particularly enolization, a primary KIE is observed when the C-H bond at the α-carbon is broken in the rate-determining step of the reaction. libretexts.org

By replacing an α-proton on the cyclopentyl ring of this compound with deuterium (B1214612) (D), one can measure the ratio of the rate constants (kH/kD). A significant primary KIE (typically kH/kD > 2) indicates that the α-C-H bond is being cleaved in the rate-limiting step. libretexts.org For example, studies on the acid-catalyzed enolization of isobutyrophenone, an analogous aryl ketone, revealed a substrate isotope effect (kH/kD) of 6.2, consistent with the accepted mechanism where proton removal is rate-determining. researchgate.net The magnitude of the KIE can provide insight into the symmetry of the transition state.

The solvent plays a critical role in influencing the reaction pathways of ketones. Solvent polarity can affect both the kinetics and the equilibrium of a reaction. acs.orgnih.gov

In enolization , aprotic polar solvents are often used to favor the formation of kinetic enolates, while protic solvents can facilitate the equilibrium required to form the more stable thermodynamic enolate. jove.com

In nucleophilic addition , the solvent can stabilize intermediates and transition states. Polar solvents, for instance, tend to result in higher yields for reactions involving less reactive molecules. acs.org

In reactions involving organometallic reagents or catalysts, ligands attached to the metal center can have a profound impact. Ligands can influence the reactivity and selectivity of a reaction by modifying the steric and electronic environment of the metal. nih.gov For instance, in palladium-catalyzed reactions of aryl ketones, the choice of ligand is crucial for promoting C-C bond cleavage and subsequent coupling processes. nih.gov Similarly, in reactions involving metal enolates (e.g., lithium, sodium, or potassium enolates), the presence of coordinating ligands or solvents can affect the aggregation state and, consequently, the reactivity and stereoselectivity of the enolate. cornell.edu

Investigation of Carbonyl Group Reactivity

The carbonyl group (C=O) is the most reactive site in this compound. Its reactivity stems from the polarization of the C=O bond, where the carbon atom is electrophilic (partially positive) and the oxygen atom is nucleophilic (partially negative). youtube.comlibretexts.org

The most common reaction for ketones is nucleophilic addition. pressbooks.publibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a solvent or a weak acid to yield an alcohol product. pressbooks.pub

The mechanism can proceed via two general pathways depending on the strength of the nucleophile: jove.com

Attack by a Strong Nucleophile: Strong nucleophiles (e.g., Grignard reagents, organolithium reagents, hydride ions) can directly attack the carbonyl carbon to form the alkoxide intermediate, which is subsequently protonated in a separate workup step. jove.com

Attack by a Weak Nucleophile (Acid-Catalyzed): Weak nucleophiles (e.g., water, alcohols) require the carbonyl group to be "activated" to increase its electrophilicity. This is achieved by using an acid catalyst, which protonates the carbonyl oxygen. This protonation places a positive charge on the oxygen, which can be delocalized to the carbon via resonance, making the carbon a much stronger electrophile and susceptible to attack by the weak nucleophile. jove.com

Several factors determine the reactivity of the carbonyl group in this compound towards nucleophiles.

Electronic Effects: The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups and diminished by electron-donating groups. youtube.com In this compound, the two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and more reactive towards nucleophiles compared to a non-substituted aryl ketone.

Steric Effects: The size of the groups attached to the carbonyl carbon influences its accessibility to nucleophiles. Aldehydes, with only one substituent and a small hydrogen atom, are generally more reactive than ketones, which have two bulkier substituents. pressbooks.publibretexts.org In this compound, both the cyclopentyl group and the 2,5-dichlorophenyl group create steric hindrance around the carbonyl carbon, slowing the approach of nucleophiles compared to less hindered ketones. libretexts.org

Electrostatic Interactions: Recent studies using computational models have suggested that the electrophilicity of carbonyl compounds is primarily determined by electrostatic attractions between the carbonyl compound and the incoming nucleophile, rather than being governed solely by frontier molecular orbital (FMO) interactions. rsc.orgnih.govru.nl The interaction energy between the reactants along the entire reaction coordinate appears to be the defining factor for reactivity. ru.nl

Mechanisms of Halogenation Reactions of Ketones

The halogenation of ketones at the α-carbon is a fundamental transformation in organic chemistry that can proceed through different mechanisms depending on the reaction conditions, specifically whether the environment is acidic or basic. wikipedia.org These reactions are significant as the resulting α-halo ketones are versatile intermediates for various synthetic applications, including the formation of α,β-unsaturated ketones. scribd.comlibretexts.org

Under acidic conditions, the reaction is catalyzed by an acid and typically results in the substitution of a single α-hydrogen atom. nih.gov The mechanism commences with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. scribd.com This is followed by deprotonation at the α-carbon to form a nucleophilic enol intermediate. nih.govacs.org The formation of this enol is the rate-determining step of the reaction. libretexts.orglibretexts.org The enol then attacks a halogen molecule (Cl₂, Br₂, or I₂) in an electrophilic addition, leading to the formation of a new carbon-halogen bond and a protonated carbonyl group. scribd.comnih.gov Subsequent deprotonation regenerates the acid catalyst and yields the α-halogenated ketone. wikipedia.org An important characteristic of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the molecule towards further halogenation, thus favoring monosubstitution. scribd.comnih.gov

In contrast, base-promoted halogenation involves the formation of an enolate ion. wikipedia.org A base removes a proton from the α-carbon to generate the enolate, which then acts as a nucleophile and attacks the halogen molecule. nih.gov Unlike the acid-catalyzed process, the introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-hydrogens. nih.govlibretexts.org This increased acidity facilitates the removal of another proton, leading to the formation of a new enolate and subsequent reaction with another halogen molecule. Consequently, base-promoted halogenation often leads to polyhalogenation, and if a methyl ketone is used, the reaction can proceed to form a haloform (CHX₃) through the haloform reaction. wikipedia.org

A key distinction between the two mechanisms is that the acid-catalyzed reaction is truly catalytic, as the acid is regenerated, while the base-promoted reaction requires a stoichiometric amount of base, as it is consumed during the reaction. researchgate.net

Table 1: Comparison of Acid-Catalyzed and Base-Promoted Halogenation of Ketones

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Catalyst/Reagent | Catalytic amount of acid (e.g., HBr, CH₃COOH) | Stoichiometric amount of base (e.g., OH⁻) |

| Key Intermediate | Enol | Enolate |

| Rate-Determining Step | Formation of the enol intermediate | Formation of the enolate |

| Reactivity of Product | The α-halo ketone is less reactive than the starting ketone. | The α-halo ketone is more reactive than the starting ketone. |

| Degree of Halogenation | Typically results in monohalogenation. nih.gov | Often leads to polyhalogenation. wikipedia.orgnih.gov |

| Reaction Control | The reaction stops after the introduction of one halogen. scribd.com | The reaction proceeds until all α-hydrogens are replaced. nih.gov |

Radical and Single-Electron Transfer (SET) Mechanisms in Ketone Chemistry

Beyond the more common ionic pathways, ketones can also engage in reactions proceeding through radical and single-electron transfer (SET) mechanisms. These pathways are often initiated by photochemical energy or potent reducing agents and lead to unique chemical transformations. nih.govlibretexts.org

One of the most well-known radical reactions of ketones is the Norrish Type I cleavage, a photochemical process where the absorption of light promotes the ketone to an excited state. wikipedia.org This excited molecule then undergoes homolytic cleavage of the α-carbon-carbonyl carbon bond, generating an acyl radical and an alkyl radical. wikipedia.orgscribd.com These radical intermediates can then participate in a variety of secondary reactions, such as decarbonylation of the acyl radical followed by recombination of the alkyl radicals, or hydrogen abstraction to form an aldehyde and an alkane. wikipedia.org

Another significant photochemical pathway is the Norrish Type II reaction, which occurs in ketones possessing a γ-hydrogen. wikipedia.org In this intramolecular process, the excited carbonyl group abstracts a hydrogen atom from the γ-carbon, forming a 1,4-biradical. wikipedia.org This biradical can then either undergo cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or fragment through β-scission to yield an enol and an alkene. wikipedia.org

Single-electron transfer (SET) represents another avenue for radical generation from ketones. In this process, a one-electron reducing agent, such as an alkali metal or a photoredox catalyst, transfers a single electron to the carbonyl group. nih.govrsc.org This transfer results in the formation of a ketyl radical anion, a species with both radical and anionic character. utexas.edumdpi.com The formation of these ketyl radicals effectively inverts the normal reactivity of the carbonyl carbon, transforming it from an electrophilic center to a nucleophilic radical. rsc.org

Ketyl radicals are key intermediates in several important synthetic reactions. For instance, in the pinacol (B44631) coupling reaction, two ketone molecules are reductively coupled in the presence of a metal like magnesium to form a 1,2-diol. libretexts.orglibretexts.org The mechanism involves the formation of two ketyl radical anions which then dimerize to form a new carbon-carbon bond. utexas.edulibretexts.org Similarly, the McMurry reaction utilizes a strong reducing agent like titanium to couple two ketone molecules and subsequently deoxygenate the intermediate to form an alkene. libretexts.orglibretexts.org Modern photoredox catalysis has also enabled the generation of ketyl radicals under mild conditions, which can then participate in a variety of C-C bond-forming reactions, including couplings with olefins. nih.gov

Table 2: Overview of Radical and SET Reactions in Ketone Chemistry

| Reaction Type | Initiation Method | Key Intermediate(s) | Typical Products |

| Norrish Type I | Photochemical (UV light) | Acyl radical, Alkyl radical | Alkanes, Carbon monoxide, Ketenes |

| Norrish Type II | Photochemical (UV light) | 1,4-biradical | Cyclobutanols, Alkenes, Enols |

| Pinacol Coupling | Single-Electron Transfer (e.g., Mg, Na) | Ketyl radical anion | 1,2-diols (Pinacols) |

| McMurry Reaction | Single-Electron Transfer (e.g., TiCl₃/LiAlH₄) | Ketyl radical anion, Titanocycle | Alkenes |

| Photoredox-Mediated Coupling | Visible light photocatalysis | Ketyl radical anion | Products of C-C bond formation with various partners (e.g., olefins) |

Computational Chemistry and Theoretical Investigations of Cyclopentyl 2,5 Dichlorophenyl Ketone and Analogues

Electronic Structure Analysis and Molecular Orbitals of Ketones

The electronic structure of a ketone is fundamental to its reactivity. The carbonyl group (C=O) is characterized by a significant polarization of the pi (π) and sigma (σ) bonds due to the higher electronegativity of the oxygen atom compared to the carbon atom. This results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles, while the oxygen atom acts as a nucleophilic or basic center.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.comresearchgate.net In ketones like Cyclopentyl 2,5-dichlorophenyl ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. scite.ai A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, making the carbonyl carbon more electrophilic compared to an unsubstituted analogue. Density Functional Theory (DFT) calculations on analogous substituted acetophenones provide insight into these effects. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetophenone | -6.58 | -1.52 | 5.06 |

| 4-Chloroacetophenone | -6.75 | -1.78 | 4.97 |

| 2,5-Dichloroacetophenone | -6.91 | -2.05 | 4.86 |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

DFT has become the workhorse of computational chemistry for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. academie-sciences.frresearchgate.net It allows for the mapping of potential energy surfaces, identifying reactants, products, transition states, and intermediates.

For a reaction such as the nucleophilic addition of a Grignard reagent (e.g., MeMgCl) to this compound, DFT can be used to calculate the Gibbs free energy profile of the entire process. This would involve optimizing the geometries of the starting materials, the transition state for the carbon-carbon bond formation, and the final magnesium alkoxide product.

The activation energy barrier (ΔG‡) is the energy difference between the reactants and the transition state (TS). Its magnitude determines the reaction rate. A lower activation energy corresponds to a faster reaction. DFT calculations are adept at locating the transition state, which is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-C bond and the breaking of the C=O π bond). researchgate.netresearchgate.net

For the addition of a nucleophile to the carbonyl carbon of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π bond. The geometry would deviate from the planar carbonyl group of the reactant toward a more tetrahedral arrangement. The calculated activation energies for nucleophilic additions to substituted ketones typically range from 15 to 25 kcal/mol, depending on the nucleophile and substrate. nih.govmdpi.com The electron-withdrawing nature of the dichlorophenyl group is expected to lower this barrier by stabilizing the developing negative charge on the oxygen atom in the transition state.

Flexible molecules like this compound can exist in multiple conformations, and their relative stabilities can significantly influence reactivity. doi.org Two primary rotational degrees of freedom are of interest:

Rotation around the C(O)-Aryl bond: The dihedral angle between the plane of the carbonyl group and the plane of the dichlorophenyl ring determines the extent of electronic conjugation. DFT calculations can determine the rotational barrier. For many substituted acetophenones, the planar conformation is the most stable, but steric hindrance from ortho-substituents (like the chlorine atom at position 2) can lead to a twisted ground state conformation. researchgate.net

Cyclopentyl Ring Puckering: The cyclopentyl ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. These conformers have different energies, and DFT can identify the global minimum energy structure and the barriers to interconversion between them.

A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, is a common technique to identify stable conformers and the transition states that separate them. ekb.egmdpi.com The results of such an analysis are crucial for ensuring that subsequent reaction pathway calculations begin from the most stable reactant conformation.

To gain deeper insight into the forces driving a chemical reaction, advanced energy decomposition methods can be applied. The Interacting Quantum Atoms (IQA) approach partitions the total energy of a system into intra-atomic and interatomic contributions. This allows for a detailed analysis of the covalent (exchange-correlation) and electrostatic interactions between any two atoms in the molecule at any point along a reaction coordinate.

In the context of a nucleophilic addition to this compound, an IQA analysis of the transition state could quantify:

The stabilizing electrostatic attraction between the incoming nucleophile and the electrophilic carbonyl carbon.

The covalent energy associated with the newly forming bond.

The destabilizing repulsion between the electron clouds of the approaching atoms.

The deformation energy required to distort the reactants into their transition state geometries.

QFARP extends this by applying a fragment-based analysis (e.g., defining the nucleophile and the ketone as two separate fragments) at multiple points along the intrinsic reaction coordinate. This would reveal how the interaction energies between the fragments evolve as the reaction progresses, identifying which interactions (electrostatic or covalent) are most important at different stages of the bond-forming process.

When a nucleophile adds to a prochiral ketone like this compound, a new stereocenter is created at the carbonyl carbon. If other stereocenters are present in the molecule or the attacking nucleophile is chiral, diastereomers or enantiomers can be formed. Computational chemistry can predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomeric products. nih.gov

The major product is expected to be formed via the transition state of lower energy. For example, in the addition of a Grignard reagent, two diastereomeric transition states can be modeled, one leading to the (R)-alcohol and the other to the (S)-alcohol (assuming the cyclopentyl ring is considered a substituent). The energy difference between these transition states (ΔΔG‡) can be used to predict the diastereomeric or enantiomeric ratio of the products. nih.govchemrxiv.org Subtle steric and electronic interactions, such as minimizing steric clash between the largest substituents according to the Felkin-Anh model, often govern this selectivity. academie-sciences.fr

Reactivity Predictions Based on Theoretical Descriptors

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, and for predicting reactivity using various indices derived from the electron density. nih.gov These descriptors can be global (describing the molecule as a whole) or local (describing specific atomic sites).

For this compound, the most important local reactivity descriptor is the Fukui function , f(r). faccts.descm.com The Fukui function indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically:

f+(r) measures the propensity of a site to accept an electron, thus indicating susceptibility to nucleophilic attack .

f-(r) measures the propensity of a site to donate an electron, indicating susceptibility to electrophilic attack .

By calculating these functions and condensing their values onto individual atoms, one can predict the most reactive sites in the molecule. acs.orgbiointerfaceresearch.com For a ketone, the largest value of the condensed Fukui function for nucleophilic attack (fk+) is expected to be on the carbonyl carbon atom, confirming its role as the primary electrophilic center. The largest value for electrophilic attack (fk-) would likely be on the carbonyl oxygen or distributed across the π-system of the aromatic ring. Other descriptors, such as the local electrophilicity index (ωk) and local softness (sk), can provide similar and complementary information about site-specific reactivity.

| Atom | Condensed Fukui Value (fk+) | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon (C=O) | 0.48 | Most susceptible to nucleophilic attack |

| Carbonyl Oxygen (C=O) | 0.09 | Low susceptibility to nucleophilic attack |

| Aryl Carbon (C-1, attached to C=O) | 0.05 | Low susceptibility to nucleophilic attack |

| Aryl Carbon (C-2, ortho) | 0.12 | Moderate susceptibility (potential site for SNAr) |

Redox Potentials of Ketones and their Derivatives

The redox potential of a molecule is a fundamental electrochemical property that quantifies its tendency to be oxidized or reduced. For ketones, this typically involves the addition of one or more electrons to the carbonyl group. Computational chemistry provides powerful tools for predicting the redox potentials of organic molecules, offering insights that can complement experimental measurements. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these properties with reasonable accuracy. mdpi.com

The prediction of redox potentials often involves calculating the Gibbs free energy change (ΔG) for the reduction or oxidation reaction in solution. core.ac.uk This is typically achieved using a thermodynamic cycle, such as the Born-Haber cycle, which dissects the process into gas-phase electron affinity or ionization energy and the solvation energies of the neutral and charged species. core.ac.ukresearchgate.net

The substituents on the ketone play a critical role in determining its redox potential. Electron-withdrawing groups, such as the chlorine atoms on the phenyl ring of this compound, generally make the molecule easier to reduce (i.e., result in a more positive reduction potential). This is because they help to stabilize the resulting radical anion formed upon electron acceptance. Conversely, electron-donating groups would make reduction more difficult. Conjugation within the molecule can also stabilize the reduced species by delocalizing the added electron, thereby favoring reduction. scielo.org.mx

Below is a table illustrating the predicted effects of substituents on the reduction potentials of representative aryl ketones, calculated in a common solvent like acetonitrile.

| Compound | Substituents on Phenyl Ring | Calculated Reduction Potential (V vs. SHE) |

|---|---|---|

| Cyclopentyl phenyl ketone | None | -2.15 |

| Cyclopentyl 4-chlorophenyl ketone | 4-Cl | -1.98 |

| This compound | 2,5-diCl | -1.85 |

| Cyclopentyl 4-methoxyphenyl (B3050149) ketone | 4-OCH₃ (electron-donating) | -2.28 |

Note: The values in this table are illustrative, based on established chemical principles, to demonstrate the relative effects of substituents on redox potentials.

Nucleophilic and Electrophilic Attack Sites

The reactivity of ketones is dominated by the carbonyl group (C=O). Due to the higher electronegativity of oxygen compared to carbon, the carbonyl bond is highly polarized, with the oxygen atom bearing a partial negative charge (δ-) and the carbon atom bearing a partial positive charge (δ+). masterorganicchemistry.com This electronic distribution defines the primary sites for nucleophilic and electrophilic attack.

Electrophilic Site: The electron-deficient carbonyl carbon is a potent electrophile, making it the primary target for attack by nucleophiles. libretexts.orglibretexts.org This interaction is the first step in the characteristic nucleophilic addition reaction of ketones. libretexts.org In this compound, the electrophilicity of the carbonyl carbon is enhanced by the presence of the 2,5-dichlorophenyl group. The chlorine atoms are electron-withdrawing groups, which pull electron density away from the carbonyl carbon via the inductive effect, making it more positive and thus more susceptible to nucleophilic attack.

Nucleophilic Site: The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, is a nucleophilic and basic center. youtube.com In the presence of an electrophile, such as a proton (H+) or a Lewis acid, the oxygen atom can act as the attacker. libretexts.orgyoutube.com This interaction increases the electrophilicity of the carbonyl carbon, activating the ketone for reaction with even weak nucleophiles. libretexts.org

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges on each atom and map the molecular electrostatic potential (MEP), visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, such an analysis would confirm a significant positive charge on the carbonyl carbon and a negative charge on the oxygen.

Solvent Effects in Computational Modeling of Ketone Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate, equilibrium, and even its mechanism. numberanalytics.com Computational modeling of chemical reactions, including those involving ketones, must therefore account for solvent effects to yield realistic and predictive results. ucsb.edu Two primary approaches are used to model these effects: implicit and explicit solvent models.

Explicit Solvent Models: This approach involves surrounding the solute molecule with a number of individual solvent molecules. ucsb.edu This "supermolecule" approach allows for the modeling of specific, short-range interactions like hydrogen bonding, which are not fully captured by implicit models. researchgate.net While more computationally demanding, this method can provide a more detailed and accurate picture of the solute-solvent interactions, which can be critical in reactions where specific solvent molecules play a direct role in the mechanism, for example, by acting as a proton shuttle. emerginginvestigators.org

The choice of solvent can dramatically alter the thermodynamics and kinetics of a reaction. For example, theoretical studies on keto-enol tautomerism have shown that polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org The table below illustrates how the calculated activation energy for a hypothetical nucleophilic addition to a ketone might vary with the polarity of the solvent, as predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.0 |

| Cyclohexane (Nonpolar) | 2.0 | 23.5 |

| Acetonitrile (Polar Aprotic) | 37.5 | 19.8 |

| Water (Polar Protic) | 78.4 | 18.2 |

Note: The values in this table are illustrative, based on general principles of solvent effects on reaction barriers, to demonstrate the trend of decreasing activation energy with increasing solvent polarity for a reaction involving charge separation. orientjchem.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Performance Liquid Chromatography-Hybrid Ion Trap/Time-of-Flight Mass Spectrometry (HPLC-IT/TOF MS) for Complex Ketone Analysis

High-Performance Liquid Chromatography (HPLC) combined with a hybrid Ion Trap/Time-of-Flight (IT/TOF) mass spectrometer offers a powerful platform for the analysis of complex mixtures and the structural elucidation of compounds like Cyclopentyl 2,5-dichlorophenyl ketone. This technique provides not only chromatographic separation but also high-resolution mass data, which is essential for determining elemental compositions and identifying unknown impurities.

Multi-stage mass spectrometry (MSn) is a key feature of ion trap instruments that allows for the detailed study of a molecule's fragmentation pathways. For this compound, the molecular ion would first be isolated in the ion trap. Subsequent collision-induced dissociation (CID) experiments at different energy levels would generate a series of product ions. By analyzing the mass-to-charge ratios (m/z) of these fragments, a fragmentation pattern can be established.

For instance, a primary fragmentation could involve the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to the formation of a cyclopentyl cation and a 2,5-dichlorobenzoyl radical, or vice versa. Further fragmentation of the 2,5-dichlorobenzoyl fragment could involve the loss of a chlorine atom or the carbonyl group. The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure.

The high mass accuracy of the TOF analyzer allows for the precise determination of the elemental composition of the parent ion and its fragments. By comparing the measured accurate mass with the theoretical mass of possible elemental formulas, the chemical formula of an ion can be confidently assigned. This is particularly useful for confirming the presence of two chlorine atoms in the this compound molecule, as the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be clearly resolved.

The synthesis of this compound can potentially lead to the formation of various process-related impurities. HPLC-IT/TOF MS is an ideal technique for the detection and identification of these impurities, even at trace levels. Potential impurities could arise from side reactions or unreacted starting materials. For example, in Friedel-Crafts acylation reactions, common impurities might include isomers of the desired product or poly-acylated byproducts. The combination of chromatographic retention time, accurate mass measurement, and MSn fragmentation data allows for the confident identification of such impurities, which is critical for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of individual atoms within a molecule.

The ¹H NMR spectrum of this compound would provide valuable information about the arrangement of protons in the molecule. The protons on the 2,5-dichlorophenyl ring would appear as distinct signals in the aromatic region of the spectrum. The splitting patterns of these signals (e.g., doublets, triplets) and their coupling constants would confirm the substitution pattern on the aromatic ring. The protons of the cyclopentyl group would likely appear as a set of complex multiplets in the aliphatic region of the spectrum due to their various chemical and magnetic environments. The integration of the signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.3-7.5 | m | 3H | Aromatic protons |

| 3.5-3.7 | m | 1H | Methine proton (CH adjacent to C=O) |

| 1.5-2.0 | m | 8H | Methylene protons of cyclopentyl ring |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon would be expected to have a characteristic chemical shift in the downfield region (typically 190-220 ppm). The carbon atoms of the dichlorophenyl ring would appear in the aromatic region, with their chemical shifts influenced by the presence of the chlorine atoms and the ketone group. The carbon atoms of the cyclopentyl ring would resonate in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| >195 | Carbonyl carbon (C=O) |

| 125-140 | Aromatic carbons |

| 45-55 | Methine carbon (CH adjacent to C=O) |

| 25-35 | Methylene carbons of cyclopentyl ring |

Note: This is a predicted data table. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.orglibretexts.org Although a specific crystal structure for this compound is not available in the reviewed literature, the methodology and expected findings can be extrapolated from crystallographic studies of analogous dichlorophenyl-containing molecules. aalto.fiiucr.orgresearchgate.net

The process would begin with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This crystal would then be subjected to a beam of monochromatic X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orglibretexts.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

Based on studies of similar structures, such as (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, several structural features would be anticipated for this compound. iucr.org The dichlorinated phenyl ring would be expected to be largely planar. The cyclopentyl ring would likely adopt an envelope or twist conformation to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group would be of significant interest, as it would reveal the degree of conjugation and steric hindrance between these two moieties.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for organic compounds of similar size and composition.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₂Cl₂O |

| Formula Weight | 243.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.8 |

| c (Å) | 12.3 |

| β (°) | 98.5 |

| Volume (ų) | 1125 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.435 |

Applications of Infrared (IR) Spectroscopy in Mechanistic Studies

Infrared (IR) spectroscopy is a powerful and versatile tool for identifying functional groups within a molecule and for monitoring the progress of chemical reactions, thereby providing valuable mechanistic insights. masterorganicchemistry.comwiley.com The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. masterorganicchemistry.com Different types of bonds (e.g., C=O, C-H, C-Cl) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule. libretexts.org

For this compound, the most prominent and diagnostic absorption in its IR spectrum would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. libretexts.orglibretexts.org For aromatic ketones, this peak typically appears in the region of 1685-1705 cm⁻¹. The exact position of this absorption is sensitive to the electronic effects of the substituents on the aromatic ring. researchgate.net The two electron-withdrawing chlorine atoms on the phenyl ring would be expected to cause a slight shift in the carbonyl frequency compared to an unsubstituted phenyl ketone.

Other key characteristic IR absorptions for this molecule would include:

Aromatic C-H stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands from the cyclopentyl group, appearing just below 3000 cm⁻¹.

C-Cl stretching: These absorptions are typically found in the fingerprint region (below 1000 cm⁻¹) and can be complex.

In mechanistic studies, IR spectroscopy can be used to follow the course of a reaction involving this compound. For instance, in a reduction reaction of the ketone to the corresponding alcohol, the progress of the reaction could be monitored by observing the disappearance of the strong carbonyl absorption around 1690 cm⁻¹ and the simultaneous appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol product.

The kinetics of the reaction could also be studied by measuring the change in the intensity of the carbonyl peak over time. By analyzing the rate of disappearance of the starting material under different conditions (e.g., varying temperature or catalyst concentration), valuable information about the reaction mechanism and the activation parameters can be obtained.

A table summarizing the expected characteristic IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1685 - 1705 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclopentyl) | Stretch | 2850 - 2995 |

| C-C (Aromatic) | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 700 - 850 |

Synthetic Utility and Applications in Organic Synthesis

Cyclopentyl 2,5-Dichlorophenyl Ketone as a Building Block in Multi-Step Synthesis

This compound is a chemical intermediate characterized by a cyclopentyl ring and a 2,5-dichlorinated phenyl ring attached to a central carbonyl group. While its direct and extensive application in multi-step syntheses of complex final products is not widely documented in scientific literature, its structural relative, 2-chlorophenyl cyclopentyl ketone, serves as a known starting material in the synthesis of pharmaceutical compounds. This highlights the potential of such substituted ketones to act as foundational scaffolds for building more complex molecules. The presence of the reactive ketone functionality, combined with the specific substitution pattern on the aromatic ring, makes these compounds potential precursors for a variety of transformations.

Alpha-Halogenated Ketones as Versatile Intermediates

The introduction of a halogen atom at the α-position to a ketone group dramatically enhances the synthetic utility of the molecule. These α-halogenated ketones are bifunctional, possessing two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes them highly valuable intermediates in organic synthesis.

A key application of α-halo ketones is in the synthesis of α,β-unsaturated carbonyl compounds. This transformation is typically achieved through a dehydrohalogenation reaction. For instance, an α-bromo ketone can be treated with a sterically hindered base, such as pyridine, to facilitate an elimination reaction. The base removes a proton from the α'-carbon, leading to the formation of a double bond conjugated with the carbonyl group and the elimination of HBr. This method provides a reliable route to enones and enals, which are themselves important building blocks in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions.

The dual electrophilic nature of α-halo ketones makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds. By reacting with various nucleophiles, they can readily form five- or six-membered rings containing nitrogen, sulfur, or oxygen atoms. These reactions are fundamental in medicinal chemistry, as heterocyclic motifs are prevalent in many biologically active molecules.

Table 1: Examples of Heterocycle Synthesis from α-Halo Ketones

| Heterocycle | Reactants | Description |

|---|---|---|

| Thiazoles | α-Halo ketone + Thioamide | A classic Hantzsch thiazole (B1198619) synthesis where the thioamide acts as a binucleophile, with the sulfur attacking the α-carbon and the nitrogen attacking the carbonyl carbon, followed by cyclization and dehydration. |

| Pyrroles | α-Halo ketone + β-Dicarbonyl compound + Ammonia (B1221849)/Amine | In the Hantzsch pyrrole (B145914) synthesis, the α-halo ketone reacts with a β-dicarbonyl compound and ammonia or a primary amine to construct the pyrrole ring. |

| Furans | α-Halo ketone + β-Ketoester | The Feist-Benary furan (B31954) synthesis involves the reaction of an α-halo ketone with the enolate of a β-ketoester. The initial attack occurs at the halogen-bearing carbon, and subsequent acid-catalyzed cyclization and dehydration yield the furan ring. |

Preparation of Complex Molecular Architectures and Scaffolds

Ketones are central starting materials for the synthesis of intricate molecular structures, enabling the construction of both complex ring systems and stereochemically rich acyclic chains.

In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic-heavy molecules towards compounds with greater three-dimensional complexity. These sp³-rich scaffolds often exhibit improved pharmacological properties. Ketones serve as excellent starting points for generating such structures. For example, the formal γ–C–H functionalization of cyclobutyl ketones can be used to create cis-1,3-difunctionalized cyclobutanes, which are valuable motifs in medicinal chemistry. nih.gov Biocatalytic strategies have also been developed to construct sp³-rich polycyclic compounds through intramolecular reactions of substrates bearing ketone-derived functional groups. nih.gov This highlights the utility of the ketone functional group as a handle for initiating complexity-building reaction cascades.

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry, and ketones play a dual role in this endeavor. Prochiral ketones are common substrates in asymmetric reactions, and chiral ketones can themselves act as catalysts.

Asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. This is often achieved with high enantioselectivity using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine generated in situ from a chiral amino alcohol. mdpi.com

Furthermore, chiral ketones have emerged as powerful organocatalysts in their own right. They are particularly effective in asymmetric epoxidation reactions. In the presence of an oxidant like Oxone, a chiral ketone can generate a chiral dioxirane (B86890) in situ. This dioxirane then transfers an oxygen atom to an olefin in an enantioselective manner. acs.orgrsc.orgrsc.org This approach has been successfully applied to the synthesis of key intermediates for various drug molecules. rsc.orgrsc.org

Table 2: Examples of Asymmetric Synthesis Involving Ketones

| Transformation | Substrate | Catalyst Type | Description |

|---|---|---|---|

| Asymmetric Reduction | Prochiral Ketone | Chiral Oxazaborolidine | Catalytic borane (B79455) reduction of a ketone to a chiral secondary alcohol with high enantiomeric excess. mdpi.com |

| Asymmetric Epoxidation | Olefin | Chiral Ketone | The chiral ketone forms a chiral dioxirane in situ, which then performs an enantioselective epoxidation of the olefin. acs.orgrsc.org |

| Asymmetric Alkylation | Cyclic Ketone | Chiral Amine/Thiourea | Organocatalytic methods enable the direct asymmetric α-alkylation of ketones to create chiral quaternary centers. nih.gov |

| Asymmetric Diels-Alder | Phosphole + Enone | Chiral Organopalladium Complex | A chiral catalyst promotes the cycloaddition between a phosphole and an ethyl vinyl ketone to yield P-chiral phosphines. rsc.org |

Late-Stage Functionalization of Complex Molecules and Natural Products

Following a comprehensive review of scientific literature and chemical databases, no specific applications or detailed research findings concerning the use of this compound in the late-stage functionalization of complex molecules and natural products have been identified. The available research does not provide examples, data tables, or specific methodologies where this compound is utilized as a tool for the diversification of intricate chemical scaffolds in the final stages of a synthetic sequence.

Late-stage functionalization is a significant strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecular architectures to rapidly generate analogues for structure-activity relationship (SAR) studies. This approach focuses on the selective reaction of C-H bonds or other existing functional groups without the need for de novo synthesis. While various reagents and catalysts are employed for these transformations, the role of this compound in this specific context is not documented in the reviewed sources.